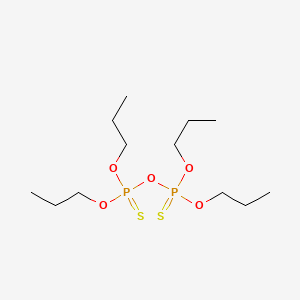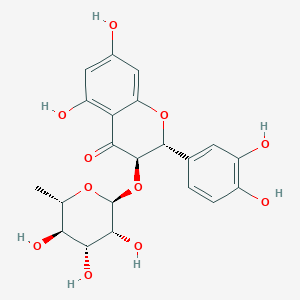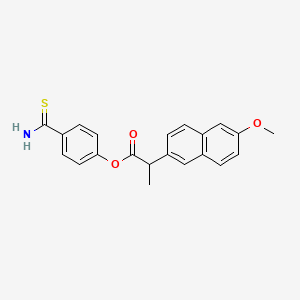
Axomadol
Vue d'ensemble
Description
Axomadol hydrochloride, also known by its code name EN3324, is a synthetic, centrally-acting opioid analgesic. It is structurally related to tramadol and was under investigation by Endo Pharmaceuticals in collaboration with Grünenthal GmbH for the treatment of chronic, moderate to severe lower back pain and arthrosis . Despite its potential, the development of this compound hydrochloride was halted after phase II clinical trials as it did not meet the pre-determined clinical endpoints .
Applications De Recherche Scientifique
Axomadol hydrochloride has been primarily investigated for its analgesic properties. It is a centrally active analgesic agent with opioid agonistic properties and additional inhibitory effects on the reuptake of the monoamines noradrenaline and serotonin . This dual mechanism makes it a potential candidate for the treatment of chronic pain conditions. Research has focused on its pharmacokinetic and pharmacodynamic properties, including its effects on pupil diameter and nociception in healthy subjects .
Mécanisme D'action
Target of Action
Axomadol is a centrally active analgesic compound . It primarily targets the μ opioid receptor , which plays a crucial role in pain perception and relief. Additionally, it has inhibitory effects on the reuptake of monoamines .
Mode of Action
As an opioid agonist, this compound binds to the μ opioid receptors in the central nervous system (CNS), mimicking the action of endogenous opioids. This binding results in the inhibition of pain signals, thereby providing analgesic effects . Furthermore, its inhibitory effects on the reuptake of monoamines enhance the availability of these neurotransmitters in the synaptic cleft, which can modulate the perception of pain .
Biochemical Pathways
It is known that the activation of μ opioid receptors can inhibit the release of nociceptive neurotransmitters and increase pain threshold . The inhibition of monoamine reuptake can also affect various neurotransmission pathways, potentially contributing to its analgesic effects .
Pharmacokinetics
A study has shown that the kinetics of this compound and its metabolite could be described simultaneously using an extra compartment mimicking the liver, where the metabolite is formed .
Result of Action
The primary result of this compound’s action is the reduction of pain. The activation of μ opioid receptors and the increased availability of monoamines in the synaptic cleft both contribute to its analgesic effects . In a study, it was found that each 0.5 mm change in pupil diameter (a pharmacodynamic marker) is associated with a 10% decrease in cold pressor area under the concentration–time curve effects .
Action Environment
Like other centrally acting analgesics, its efficacy may be influenced by various factors such as the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism and receptor sensitivity .
Analyse Biochimique
Biochemical Properties
Axomadol is an analgesic agent administered as a racemic mixture, with opioid agonistic properties and inhibitory effects on the reuptake of monoamines . It interacts with various enzymes and proteins, including opioid receptors and monoamine transporters .
Cellular Effects
This compound influences cell function by acting on opioid receptors and inhibiting the reuptake of monoamines . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with opioid receptors and inhibition of monoamine reuptake . This can lead to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its metabolites have been observed over time . The kinetics of the parent drug and its metabolite could be described simultaneously using an extra compartment mimicking the liver, where the metabolite is formed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Each 0.5 mm change in pupil diameter is associated with a 10% decrease in cold pressor area under the concentration-time curve effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It is metabolized in the liver, forming an O-demethyl metabolite .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The parent compound and its metabolite are distributed in the body, with the metabolite formed in the liver .
Méthodes De Préparation
Axomadol hydrochloride is administered as a racemic mixture of the RR and SS enantiomers . The synthetic route involves the formation of the 1,3-cyclohexanediol structure with a dimethylamino methyl group and a methoxyphenyl group attached. The compound is metabolized to the active metabolite O-demethyl-axomadol primarily via the cytochrome P450 enzyme 2D6 .
Analyse Des Réactions Chimiques
Axomadol hydrochloride undergoes several types of chemical reactions, including:
Reduction: this compound hydrochloride can undergo reduction reactions, although these are less common compared to oxidation.
Substitution: The compound can participate in substitution reactions, particularly involving the dimethylamino group.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. The major product formed from these reactions is the O-demethyl metabolite, which retains analgesic properties .
Comparaison Avec Des Composés Similaires
Axomadol hydrochloride is structurally and functionally similar to tramadol, another synthetic opioid analgesic. Both compounds share a similar mechanism of action, involving opioid receptor agonism and monoamine reuptake inhibition . this compound hydrochloride has a unique chemical structure with a 1,3-cyclohexanediol core and a methoxyphenyl group, which distinguishes it from tramadol. Other similar compounds include tapentadol and methadone, which also act as opioid analgesics with varying degrees of monoamine reuptake inhibition .
Propriétés
Numéro CAS |
187219-95-0 |
|---|---|
Formule moléculaire |
C16H26ClNO3 |
Poids moléculaire |
315.83 g/mol |
Nom IUPAC |
(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3;/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3;1H/t13-,14-,16+;/m0./s1 |
Clé InChI |
BCTAUJYAQUAGMU-ZPQOTBKHSA-N |
SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |
SMILES isomérique |
CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O.Cl |
SMILES canonique |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Axomadol hydrochloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














